Dimethyl 3-benzylpentanedioate
Overview
Description
Dimethyl 3-benzylpentanedioate is an organic compound with the molecular formula C14H18O4 It is a diester derivative of pentanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by methyl groups, and a benzyl group is attached to the third carbon of the pentanedioic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-benzylpentanedioate can be synthesized through the esterification of 3-benzylpentanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-benzylpentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 3-benzylpentanedioic acid.
Reduction: 3-benzylpentanediol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-benzylpentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of dimethyl 3-benzylpentanedioate involves its interaction with various molecular targets depending on the specific reaction or application. For example, in ester hydrolysis, the compound undergoes nucleophilic attack by water or hydroxide ions, leading to the formation of the corresponding carboxylic acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 3-isobutylpentanedioate: Similar structure but with an isobutyl group instead of a benzyl group.
Dimethyl 3-phenylpentanedioate: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
Dimethyl 3-benzylpentanedioate is unique due to the presence of the benzyl group, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific synthetic applications where the benzyl group plays a crucial role.
Properties
IUPAC Name |
dimethyl 3-benzylpentanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-17-13(15)9-12(10-14(16)18-2)8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRVENICJPJHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556782 | |
Record name | Dimethyl 3-benzylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91478-80-7 | |
Record name | Dimethyl 3-benzylpentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30556782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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